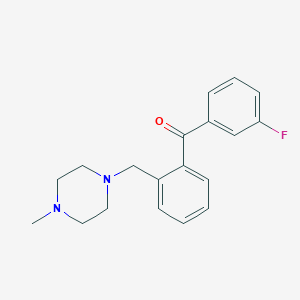

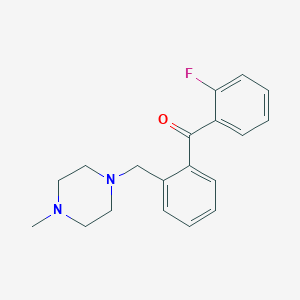

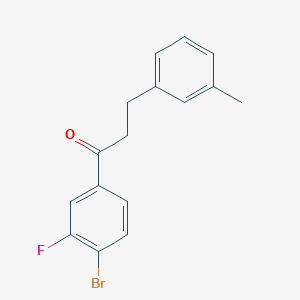

4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone, also known as 4'-Bromo-3'-fluoro-α-methylphenylacetone, is a chemical compound that belongs to the class of phenylacetones. It is widely used in scientific research as a precursor for the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Copolymer Synthesis

4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone is involved in the synthesis of novel copolymers. These copolymers are formed by copolymerizing trisubstituted ethylenes with styrene. The resulting copolymers exhibit distinct properties such as different decomposition steps and residue formation, making them significant in materials science (Kharas et al., 2016).

Chemical Synthesis and Characterization

The compound is also integral in the synthesis of various halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These substances are synthesized and characterized using advanced techniques like IR, 1H- and 13C-NMR, providing valuable insights into their structural and chemical properties (Hussain et al., 2019).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound are explored for their potential antibacterial properties. Studies have isolated various bromophenol derivatives from the red alga Rhodomela confervoides, which are tested against human cancer cell lines and microorganisms, although some derivatives show inactivity (Zhao et al., 2004).

Bromophenol Derivatives

Bromophenol derivatives, closely related to this compound, are researched for their antioxidant and anticancer activities. These derivatives, isolated from marine algae, are evaluated for their biological activities, which could lead to the development of new therapeutic agents (Dong et al., 2022).

Nanoparticle Engineering

This compound is also relevant in the creation of enhanced brightness emission-tuned nanoparticles. These nanoparticles are developed from heterodifunctional polyfluorene building blocks and have applications in areas such as imaging and sensor technology (Fischer et al., 2013).

properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOXJXBVLLAPQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644081 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898790-87-9 |

Source

|

| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

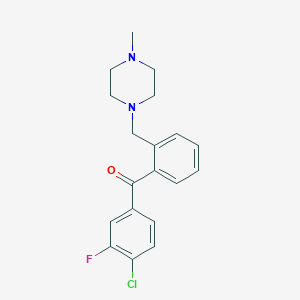

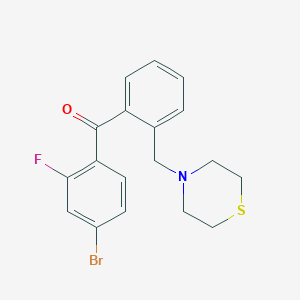

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)

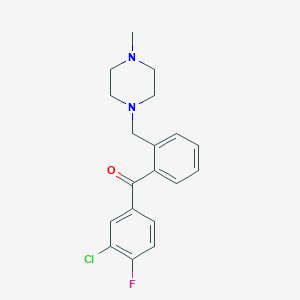

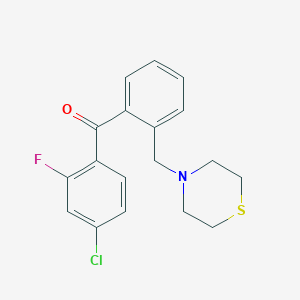

![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)

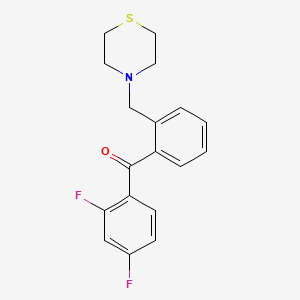

![Ethyl 8-oxo-8-[2-(thiomorpholinomethyl)phenyl]octanoate](/img/structure/B1327352.png)